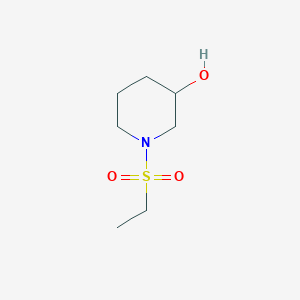![molecular formula C13H14N2O5 B1386390 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1173293-42-9](/img/structure/B1386390.png)
3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Vue d'ensemble
Description
3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, also known as MDP, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound is a derivative of imidazolidine-2,4-dione, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. MDP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that play a key role in cell cycle regulation. It has also been shown to inhibit the activity of nuclear factor-kappa B, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has been shown to have antioxidant activity. It has also been found to increase the production of nitric oxide, a molecule that plays a key role in the regulation of blood pressure and blood vessel function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities. Another limitation is that the mechanism of action of 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid. One area of interest is in the development of 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid-based drugs for the treatment of cancer and inflammation. Another area of interest is in the study of the mechanism of action of 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to explore the potential side effects and toxicity of 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid in humans.
Applications De Recherche Scientifique
3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has been studied for its potential applications in the field of medicine. One of the major areas of research has been in the treatment of cancer. Studies have shown that 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)15-12(18)10(14-13(15)19)6-7-11(16)17/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCVHJYNICEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



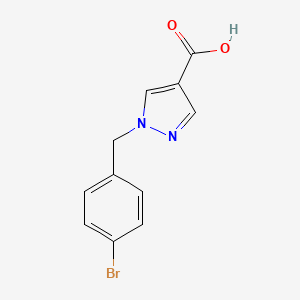





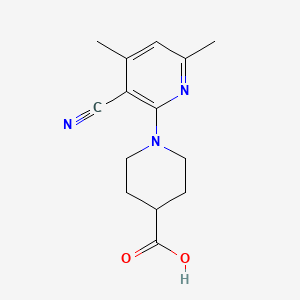
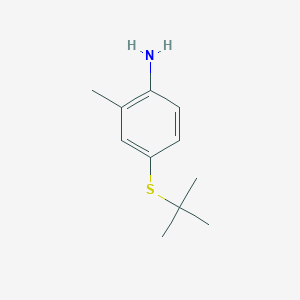
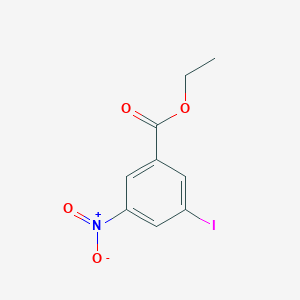
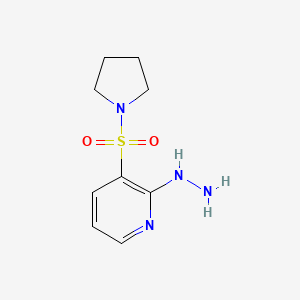
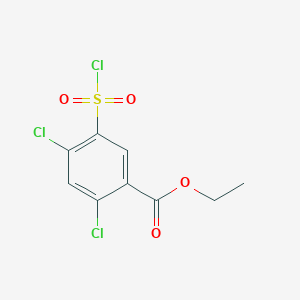

![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)
